molecular formula C14H13NO2 B13774838 N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide CAS No. 66668-15-3

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide

Cat. No.: B13774838
CAS No.: 66668-15-3
M. Wt: 227.26 g/mol
InChI Key: JKYAYTPXMRJIKX-UHFFFAOYSA-N
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Description

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide is a synthetic compound belonging to the class of furan derivatives. This compound is characterized by a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a phenyl and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine. One common method involves the use of N-phenylprop-2-en-1-amine as the amine source. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its prop-2-en-1-yl group, in particular, allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Properties

CAS No.

66668-15-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-phenyl-N-prop-2-enylfuran-2-carboxamide

InChI

InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2

InChI Key

JKYAYTPXMRJIKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

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